molecular formula C14H13N3O4 B15217877 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate

Cat. No.: B15217877
M. Wt: 287.27 g/mol
InChI Key: VELQMOUWIKGDES-UHFFFAOYSA-N
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Description

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate ( 88369-57-7) is a chemical compound with the molecular formula C 14 H 13 N 3 O 4 and a molecular weight of 287.27 g/mol . It belongs to a class of nitro-substituted pyridine derivatives that serve as key intermediates in pharmaceutical and medicinal chemistry research . Compounds featuring the (3-nitropyridin-2-yl)amino moiety are of significant interest in the design and synthesis of novel bioactive molecules, particularly in the development of potential anticancer agents . Recent scientific studies explore similar structures as precursors in the synthesis of aza-acridine derivatives, which are investigated for their antiproliferative activities against various human cancer cell lines . The structural motif is often utilized to impart specific binding properties, potentially enabling interaction with biological targets like DNA and related enzymes . As a building block, this compound provides researchers with a versatile template for further chemical modification and exploration of structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]ethyl benzoate

InChI

InChI=1S/C14H13N3O4/c18-14(11-5-2-1-3-6-11)21-10-9-16-13-12(17(19)20)7-4-8-15-13/h1-8H,9-10H2,(H,15,16)

InChI Key

VELQMOUWIKGDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate typically involves the reaction of 3-nitropyridine-2-amine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((3-aminopyridin-2-yl)amino)ethyl benzoate, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-((3-Nitropyridin-2-yl)amino)ethyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The nitro group and pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate with analogous compounds from the literature, focusing on structural variations, physicochemical properties, and functional implications.

Structural Features

Key structural analogs include:

Compound Name / ID Substituents Key Functional Groups Reference
This compound (Target) 3-Nitro on pyridine; no additional substituents Nitropyridine, benzoate ester, ethylamino N/A
Methyl 2-((6-((3-(dimethylamino)propyl)amino)-3-nitropyridin-2-yl)amino)benzoate (9) 3-Nitro on pyridine; dimethylaminopropyl chain on pyridine; methoxy on benzoate Nitropyridine, benzoate ester, tertiary amine
Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate Dichloro, cyanomethyl on phenyl; ethyl ester Chlorophenyl, cyano, benzoate ester
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Bromophenyl acetyl on benzoate; ethyl ester Bromophenyl, acetyl, benzoate ester
Marine pyranyl benzoate analogs (128–131) Pyran rings, ethylbutyl, or pentenylidene substituents Polyketide-derived pyran, benzoate ester

Key Observations :

  • The target compound lacks bulky alkylamine substituents (e.g., dimethylaminopropyl in Compound 9 ), which may reduce steric hindrance and alter solubility.
  • Compared to chlorophenyl/cyanomethyl analogs , the nitro group on pyridine may enhance electrophilicity, affecting reactivity in substitution reactions.
  • Marine pyranyl benzoates differ significantly in backbone structure but share ester groups, highlighting the role of ester flexibility in bioactivity.
Physicochemical Properties

Data from synthesized analogs reveal trends in stability and solubility:

Compound ID Melting Point (°C) Yield (%) Solubility Indicators Reference
Target Not reported Likely moderate (nitro group reduces solubility)
Compound 9 115–117 90 High solubility due to tertiary amine
Compound 10 153–155 97 Methoxy group enhances lipophilicity
Marine 128 Not reported Antibacterial activity linked to pyran system
Ethyl 2-... () Not reported Crystal packing stabilized by hydrogen bonds

Key Observations :

  • Bulky alkylamine substituents (e.g., Compounds 9–12 ) increase melting points and yields (>90%), suggesting enhanced crystallinity and synthetic efficiency.
  • The nitro group in the target compound may lower solubility compared to methoxy or amine-substituted analogs but could improve stability in acidic conditions.
  • Crystal structures of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate demonstrate hydrogen-bonded networks, a feature likely shared by the target compound due to its amino and ester moieties.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate, and how can regiochemical outcomes be controlled?

Answer:
The synthesis typically involves coupling a benzoate ester with a 3-nitropyridin-2-amine derivative. A carbodiimide/HOBt-mediated amide bond formation (e.g., EDC/HOBt) is effective for linking the ethyl benzoate moiety to the pyridine ring . To control regiochemistry, ensure selective activation of the pyridine's amino group by using protecting groups (e.g., Boc) during nitro group introduction. Solvent polarity and temperature (e.g., DMF at 0–4°C) can minimize side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity .

Advanced: How can crystallographic refinement using SHELXL address challenges in resolving the nitro group’s orientation and hydrogen-bonding network?

Answer:
SHELXL’s robust refinement algorithms are critical for handling high-resolution data and potential twinning in crystals of nitro-containing compounds . For ambiguous electron density around the nitro group:

  • Use ISOR and DELU restraints to model thermal motion anisotropy.
  • Apply DFIX constraints to maintain plausible bond lengths (e.g., N–O = 1.21–1.23 Å).
  • Hydrogen-bonding networks can be mapped using PLATON or Mercury to validate intermolecular interactions .

Example Refinement Parameters:

ParameterValuePurpose
ISOR (N, O)0.01–0.02Restrain anisotropic displacement
DFIX (N–O)1.22 Å ± 0.02Maintain bond geometry
TWIN Law-h, -k, lAddress twinning in monoclinic systems

Basic: What spectroscopic techniques are optimal for confirming the structure and functional groups of this compound?

Answer:

  • NMR :
    • ¹H NMR : Pyridine protons (δ 8.2–9.0 ppm) and ethyl benzoate methylene (δ 4.3–4.5 ppm) confirm connectivity .
    • ¹³C NMR : Nitro group’s electron-withdrawing effect deshields adjacent pyridine carbons (δ 145–155 ppm) .
  • IR : Strong absorption at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1680 cm⁻¹ (ester C=O) .
  • HRMS : Use ESI+ to detect [M+H]⁺ with <2 ppm error for molecular formula validation .

Advanced: How can competing pathways during catalytic reduction of the nitro group be minimized to achieve selective amine formation?

Answer:
The nitro group’s reduction to an amine requires careful control to avoid over-reduction or byproduct formation:

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under 1–3 atm H₂. Add 1 eq. HCl to protonate intermediates and prevent deactivation .
  • Chemoselectivity : Competitive ester hydrolysis is mitigated by maintaining pH < 3. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane).
  • Alternative Reductants : Na₂S₂O₄ in aqueous THF selectively reduces nitro to amine without affecting esters .

Advanced: What computational approaches predict the compound’s binding affinity to kinase targets, and how can QSAR models be validated?

Answer:

  • Docking Studies : Use AutoDock Vina with the pyridine ring as a hinge-binding motif. Parameterize the nitro group’s partial charges using Gaussian09 (B3LYP/6-31G*) .
  • QSAR Validation :
    • Train models with 20+ analogs (IC₅₀ data) using MOE or Schrödinger.
    • Validate via leave-one-out cross-validation (R² > 0.7) and external test sets .
    • Key descriptors: LogP, polar surface area, and nitro group’s Hammett σ constant .

Basic: How can stability studies under physiological conditions guide formulation strategies for biological assays?

Answer:

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Analyze degradation via HPLC at 254 nm.
    • Half-life >24 h at pH 7.4 suggests suitability for cell-based assays .
    • Ester hydrolysis dominates at pH > 8, requiring prodrug strategies for oral administration .
  • Thermal Stability : Store at –20°C in anhydrous DMSO to prevent ester cleavage.

Advanced: How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

Answer:

  • Suzuki Coupling : The nitro group’s electron-withdrawing nature activates the pyridine ring for Pd-mediated coupling at the 4-position. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Competing Pathways : Nitro reduction may occur if using H₂O as a solvent; substitute with degassed toluene for aryl boronate coupling .

Basic: What chromatographic methods resolve diastereomers or regioisomers during synthesis?

Answer:

  • HPLC : Use a chiral column (Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers (retention time 12–15 min) .
  • TLC : Silica gel GF254 with CH₂Cl₂/MeOH (95:5) distinguishes regioisomers (Rf difference ~0.2) .

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